molecular formula C22H28N2O2 B114820 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate CAS No. 149848-04-4

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate

Cat. No. B114820
M. Wt: 352.5 g/mol
InChI Key: KCZPEZUEHNQJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, also known as MPHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of phenylpropylamines and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various scientific research applications. It has been studied for its potential use as a dopamine reuptake inhibitor, which could make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain.

Mechanism Of Action

The exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which could result in increased levels of dopamine in the brain. This could lead to the various biochemical and physiological effects observed with 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate.

Biochemical And Physiological Effects

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could result in increased motivation and reward-seeking behavior. It has also been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been shown to exhibit anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that it is a synthetic compound, which allows for precise control over its properties. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects, which could make it useful in a wide range of experiments. However, one of the limitations of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate. One direction is to further investigate its potential use as a dopamine reuptake inhibitor and its potential applications in the treatment of conditions such as ADHD and Parkinson's disease. Another direction is to investigate its potential use as an antidepressant and anxiolytic agent. Additionally, further research could be done to better understand the exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate and its potential applications in a wide range of experiments.
Conclusion:
In conclusion, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential applications of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, it is clear that it has significant potential in various fields and could lead to important discoveries in the future.

Synthesis Methods

The synthesis of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate involves the reaction of 3-(4-methyl-1-piperazinyl)-1-phenylpropan-1-one with benzeneacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

properties

CAS RN

149848-04-4

Product Name

3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate

InChI

InChI=1S/C22H28N2O2/c1-23-14-16-24(17-15-23)13-12-21(20-10-6-3-7-11-20)26-22(25)18-19-8-4-2-5-9-19/h2-11,21H,12-18H2,1H3

InChI Key

KCZPEZUEHNQJEL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3

synonyms

[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] 2-phenylacetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.